4-(4-ethynylphenyl)Thiazole
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Overview
Description
4-(4-Ethynylphenyl)Thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-ethynylphenyl group. Thiazoles are known for their diverse biological activities and are a crucial scaffold in medicinal chemistry . The presence of the ethynyl group in the phenyl ring adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-ethynylphenyl)Thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a phenyl halide is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Types of Reactions:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the 2-position.
Nucleophilic Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium amide or lithium diisopropylamide (LDA) are used under basic conditions.
Major Products:
Electrophilic Substitution: Products include halogenated or nitrated thiazole derivatives.
Nucleophilic Substitution: Products include substituted ethynyl derivatives.
Scientific Research Applications
4-(4-Ethynylphenyl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-ethynylphenyl)Thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Pathways Involved: The compound may affect signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
4-Phenylthiazole: Lacks the ethynyl group, resulting in different reactivity and biological activity.
4-(4-Bromophenyl)Thiazole: Contains a bromine atom instead of an ethynyl group, leading to different chemical properties.
Uniqueness: 4-(4-Ethynylphenyl)Thiazole is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H7NS |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
4-(4-ethynylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H7NS/c1-2-9-3-5-10(6-4-9)11-7-13-8-12-11/h1,3-8H |
InChI Key |
LRNIYGAXCLBKLT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CSC=N2 |
Origin of Product |
United States |
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